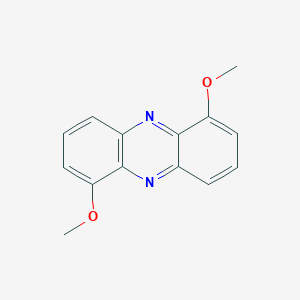

1,6-Diméthoxyphénazine

Vue d'ensemble

Description

La 1,6-Diméthoxyphénazine est un membre de la classe des composés phénazines, caractérisés par une structure cyclique fusionnée composée de deux cycles benzéniques et d'un cycle pyrazine. Ce composé est connu pour ses propriétés chimiques distinctives et ses activités biologiques. Il est un métabolite produit par certaines espèces de Streptomyces, telles que Streptomyces luteoreticuli .

Applications De Recherche Scientifique

1,6-Dimethoxyphenazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex phenazine derivatives.

Biology: Studied for its role as a microbial metabolite with potential antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including antitrypanosomal activities.

Industry: Potential applications in the development of organic semiconductors and other advanced materials.

Analyse Biochimique

Biochemical Properties

It is known that phenazines, the class of compounds to which 1,6-Dimethoxyphenazine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific phenazine compound and the biological context .

Cellular Effects

The cellular effects of 1,6-Dimethoxyphenazine are not well-studied. Some studies have shown that phenazines can have significant effects on cells. For example, some phenazines have been found to have anti-Trypanosoma brucei activities, both in vitro and in vivo

Molecular Mechanism

It is known that phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of phenazines can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of phenazines can vary with dosage in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that phenazines can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that phenazines can interact with various transporters or binding proteins . This can affect the localization or accumulation of the phenazine compound within cells and tissues .

Subcellular Localization

It is known that phenazines can be localized to specific compartments or organelles within cells . This can be influenced by various factors, including targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 1,6-Diméthoxyphénazine peut être synthétisée par une réaction de couplage croisé C-N de Buchwald–Hartwig catalysée par le palladium. Cette réaction implique la réaction de la 2-bromo-3-méthoxyaniline avec un catalyseur de palladium approprié pour produire de la this compound avec un rendement de 79 % à l'échelle du gramme .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound ne sont pas largement documentées. L'utilisation de la fermentation microbienne, en particulier impliquant des espèces de Streptomyces, est une méthode potentielle pour la production à grande échelle. La co-culture de différentes souches de Streptomyces a montré qu'elle améliore le rendement des métabolites secondaires, y compris la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La 1,6-Diméthoxyphénazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme hydroquinone correspondante.

Substitution : Les réactions de substitution électrophile peuvent se produire aux positions des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure ferrique.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Dérivés hydroquinoniques.

Substitution : Divers dérivés phénaziniques substitués.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction dans la synthèse de dérivés phénaziniques plus complexes.

Biologie : Etudié pour son rôle de métabolite microbien avec des propriétés antimicrobiennes potentielles.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris les activités antitrypanosomiques.

Industrie : Applications potentielles dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies métaboliques. Par exemple, il a été démontré qu'il présente une activité antitrypanosomial en interférant avec les processus métaboliques de Trypanosoma brucei, un protozoaire parasite . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais il est supposé qu'elles impliquent la perturbation de l'équilibre redox et l'inhibition d'enzymes clés.

Mécanisme D'action

The mechanism of action of 1,6-dimethoxyphenazine involves its interaction with various molecular targets and pathways. For example, it has been shown to exhibit antitrypanosomal activity by interfering with the metabolic processes of Trypanosoma brucei, a parasitic protozoan . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of redox balance and inhibition of key enzymes.

Comparaison Avec Des Composés Similaires

La 1,6-Diméthoxyphénazine peut être comparée à d'autres dérivés phénaziniques, tels que :

Phénazine : Le composé parent avec une structure plus simple.

Phénazineomycine : Connue pour ses puissantes propriétés antimicrobiennes.

Acide griseoluteïque : Présente une activité antitrypanosomial significative.

Unicité

La this compound est unique en raison de ses substitutions méthoxy spécifiques aux positions 1 et 6, qui confèrent des propriétés chimiques et biologiques distinctes. Ces substitutions peuvent influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche.

Activité Biologique

1,6-Dimethoxyphenazine is a compound belonging to the phenazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of 1,6-dimethoxyphenazine, highlighting its antimicrobial, anticancer, and other significant effects based on recent research findings.

Chemical Structure and Properties

1,6-Dimethoxyphenazine has the chemical formula CHNO and is characterized by a pyrazine ring coupled with two methoxy groups at the 1 and 6 positions. The structural properties of phenazines significantly influence their biological activities, which are often attributed to their ability to generate reactive oxygen species (ROS), intercalate DNA, and modulate cellular processes.

Antimicrobial Activity

- Mechanism of Action : The biological activity of 1,6-dimethoxyphenazine is primarily linked to its ability to produce ROS and interact with cellular components. These mechanisms contribute to its effectiveness against various pathogens.

-

Research Findings :

- A study indicated that 1,6-dimethoxyphenazine exhibits notable antimicrobial activity against Pseudomonas aeruginosa, a common pathogen in clinical settings. The compound’s effectiveness is enhanced by its structural features that facilitate iron homeostasis and biofilm disruption .

- In vitro assays demonstrated that 1,6-dimethoxyphenazine has significant inhibitory effects on both Gram-positive and Gram-negative bacteria, although its efficacy varies among different species .

Anticancer Activity

- Cell Line Studies : Recent investigations have revealed that 1,6-dimethoxyphenazine shows cytotoxic effects on various cancer cell lines. For instance:

- Comparative Efficacy : When compared to other phenazine derivatives, 1,6-dimethoxyphenazine exhibited superior anticancer properties against specific leukemia subtypes, highlighting its potential as a lead compound for further drug development .

Summary of Biological Activities

| Biological Activity | Mechanism | Efficacy |

|---|---|---|

| Antimicrobial | ROS generation, DNA intercalation | Effective against Pseudomonas aeruginosa and other pathogens |

| Anticancer | Induction of apoptosis via mitochondrial pathways | High efficacy against leukemia cells; lower EC compared to normal cells |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Yamagishi et al., 1,6-dimethoxyphenazine was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Potential

A research team evaluated the effects of 1,6-dimethoxyphenazine on acute myeloid leukemia cell lines. The compound induced cell death in a dose-dependent manner, with IC values reported at approximately 40 times lower than those for normal cells.

Propriétés

IUPAC Name |

1,6-dimethoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNYAHCOEPIPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347071 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-79-3 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antibacterial activities of phenazine derivatives?

A1: Research suggests that phenazine derivatives, particularly those isolated from Streptomyces species, exhibit promising antibacterial activity. For instance, a study [] investigated the in vitro antibacterial effects of ciprofloxacin in combination with compounds isolated from Streptomyces luteireticuli NIIST-D75. While the specific compounds were not named, this highlights the potential of exploring phenazine derivatives for their antibacterial properties.

Q2: How does the structure of phenazine compounds relate to their biological activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for 1,6-Dimethoxyphenazine, it's important to note that the biological activity of phenazine derivatives can be significantly influenced by structural modifications. [] For example, the presence and position of substituents on the phenazine core can impact their interaction with biological targets, influencing their potency and selectivity.

Q3: Can you provide an example of a novel phenazine derivative isolated from Streptomyces species?

A3: Yes, research has identified a novel aureothin diepoxide derivative isolated from the Streptomyces sp. NIIST-D31 strain. [] This finding underscores the rich chemical diversity within Streptomyces species and their potential as sources of novel bioactive phenazine compounds.

Q4: What are the challenges in studying the biological activity of specific phenazine derivatives?

A4: One challenge lies in the isolation and purification of individual compounds from complex mixtures produced by Streptomyces species. [] Additionally, comprehensive studies investigating the mechanism of action, target specificity, and potential applications of each derivative require extensive research efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.